Ethyl 2-amino-3-hydroxybutanoate

Description

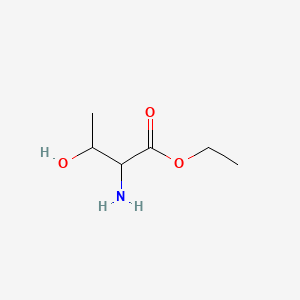

Ethyl 2-amino-3-hydroxybutanoate (CAS 39994-70-2) is an ester derivative of butanoic acid featuring an amino group at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₆H₁₄ClNO₃ (molecular weight: 183.63 g/mol), and it exists as a hydrochloride salt in its stable form . The compound’s SMILES notation, Cl.CCOC(=O)C(N)C(C)O, highlights its functional groups: an ethyl ester, a secondary alcohol, and a primary amine. This structure enables its use as a versatile intermediate in pharmaceutical synthesis, particularly for amino acid derivatives and chiral building blocks .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3 |

InChI Key |

JNTDLWHHJMGLGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methylbutanoate (CAS 129025-85-0)

Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)

- Structure: Amino group at C2 and hydroxyl group at C4 (vs. C3 in the target compound). Molecular formula: C₆H₁₃NO₃ (MW: 147.17 g/mol).

- Key Differences : The positional isomerism of the hydroxyl group alters solubility and metabolic pathways. Safety data (SDS) indicates distinct handling requirements due to reactivity differences .

Ethyl 3-hydroxybutanoate (CAS 56816-01-4)

- Molecular formula: C₆H₁₂O₃ (MW: 132.16 g/mol).

- Key Differences: The absence of an amino group limits its use in peptide synthesis. However, its (S)-enantiomer is critical in biochemical reductions and chiral resolution studies .

Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9)

- Structure : Acetyl and methyl groups at C2 and C3, respectively. Molecular formula: C₉H₁₆O₃ (MW: 172.22 g/mol).

- Key Differences: The acetyl group enhances electrophilicity, making it suitable for ketone-based pharmaceutical intermediates, unlike the amino-alcohol functionality of the target compound .

Data Tables: Structural and Functional Comparison

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 2-amino-3-hydroxybutanoate | 39994-70-2 | C₆H₁₄ClNO₃ | Amino, Hydroxyl, Ester | 183.63 |

| Ethyl 2-hydroxy-3-methylbutanoate | 129025-85-0 | C₇H₁₄O₃ | Hydroxyl, Ester, Methyl | 146.18 |

| Ethyl 2-amino-4-hydroxybutanoate | 764724-38-1 | C₆H₁₃NO₃ | Amino, Hydroxyl, Ester | 147.17 |

| Ethyl 3-hydroxybutanoate | 56816-01-4 | C₆H₁₂O₃ | Hydroxyl, Ester | 132.16 |

Research Findings and Functional Group Impact

- Amino Group Influence: this compound’s amino group enables participation in Schiff base formation and peptide coupling, distinguishing it from hydroxyl- or methyl-substituted analogs .

- Hydroxyl Position: Moving the hydroxyl group from C3 to C4 (as in Ethyl 2-amino-4-hydroxybutanoate) reduces intramolecular hydrogen bonding, affecting solubility and crystallinity .

- Steric Effects: Methyl or acetyl groups at C3 (e.g., Ethyl 2-hydroxy-3-methylbutanoate) increase steric hindrance, limiting enzyme binding in biochemical applications compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.